molecular formula C14H12INO3 B2971924 3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one CAS No. 540499-50-1

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one

Cat. No.: B2971924
CAS No.: 540499-50-1
M. Wt: 369.158
InChI Key: MPSJHIZEFSBOPH-UHFFFAOYSA-N
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Description

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of an acetyl group, an iodophenyl group, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyranone ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or a keto-ester.

    Introduction of the iodophenyl group: This step often involves a halogenation reaction, where an aryl iodide is introduced to the pyranone ring through a coupling reaction, such as the Suzuki cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyranone derivatives.

Scientific Research Applications

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-2-((4-bromophenyl)amino)-6-methyl-4H-pyran-4-one
  • 3-acetyl-2-((4-chlorophenyl)amino)-6-methyl-4H-pyran-4-one
  • 3-acetyl-2-((4-fluorophenyl)amino)-6-methyl-4H-pyran-4-one

Uniqueness

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one is unique due to the presence of the iodophenyl group, which can impart distinct chemical and biological properties. The iodine atom can influence the compound’s reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

3-acetyl-2-(4-iodoanilino)-6-methylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-5-3-10(15)4-6-11/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSJHIZEFSBOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)I)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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